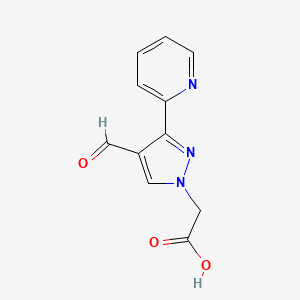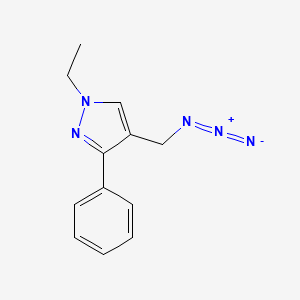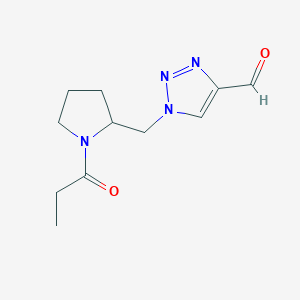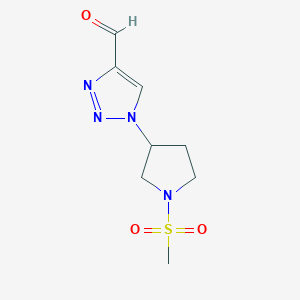
2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
The compound “2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid” is a chemical compound that contains a pyrazole ring, a trifluoromethyl group, and a formyl group . It is related to 4-formyl-3-(trifluoromethyl)phenylboronic acid .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura coupling reactions . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .Molecular Structure Analysis
The molecular formula of a similar compound, “2-[4-formyl-3-(trifluoromethyl)-1-pyrazolyl]acetic acid methyl ester”, is C8H7F3N2O3 . The InChI code is InChI=1S/C8H7F3N2O3/c1-16-6(15)3-13-2-5(4-14)7(12-13)8(9,10)11/h2,4H,3H2,1H3 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related compounds. For instance, 4-(Trifluoromethyl)phenylboronic acid has a melting point of 245-250 °C .Aplicaciones Científicas De Investigación
The scientific research applications of 2-(4-formyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid span various fields, reflecting its versatile properties and potential in organic and medicinal chemistry. While the direct references to this specific compound are scarce, insights can be drawn from studies involving related organic acids and pyrazole derivatives, highlighting their roles in synthesis, biological activities, and material science.
Organic Acid Applications in Industry and Research
Organic acids, including acetic acid and its derivatives, play crucial roles in industrial and research applications due to their chemical properties. For instance, they are used in acidizing operations in oil and gas extraction, enhancing the permeability of reservoir rocks. Weak and less corrosive organic acids are preferred over hydrochloric acid in high-temperature conditions due to their effectiveness in formation-damage removal and dissolution without the associated risks of corrosion and sludging. Organic acids also find applications in synthesizing pharmaceuticals and agrochemicals, serving as building blocks for a variety of biologically active compounds (Alhamad et al., 2020).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, closely related to the structural motif of this compound, are known for their wide range of biological activities. They have been extensively studied for their potential as anti-inflammatory, antibacterial, anticancer, antiviral, and antifungal agents. The trifluoromethyl group, especially when positioned on the pyrazole nucleus, significantly influences the activity profile of these compounds, making them valuable in drug discovery and development (Kaur et al., 2015).
Environmental and Material Science Applications
In environmental science, organic acids and their derivatives are investigated for their effects on corrosion, highlighting their significance in understanding material degradation and developing corrosion prevention strategies. For example, the corrosive behavior of acetic acid vapors on metals such as copper has been extensively reviewed, providing insights into the mechanisms of acid-induced corrosion and its mitigation (Bastidas & Iglesia, 2007).
Mecanismo De Acción
It’s also possible that this compound is used as a reagent in chemical reactions, such as the Suzuki–Miyaura coupling , rather than having a biological target or pathway. In such cases, its “mechanism of action” would be more about its chemical reactivity and role in the reaction mechanism, rather than interaction with biological targets.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-formyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)6-4(3-13)1-12(11-6)2-5(14)15/h1,3H,2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMTXBCIYWOIGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















